molecular formula C5H7N3O2 B3005101 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid CAS No. 1372713-62-6

2-ethyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3005101
CAS No.: 1372713-62-6
M. Wt: 141.13
InChI Key: FEUUHWYUKDPCKU-UHFFFAOYSA-N
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Description

2-ethyl-2H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Substituted 1H-1,2,3-triazole-4-carboxylic Acids

Pokhodylo, Matiychuk, and Obushak (2010) developed a method to synthesize substituted 1H-1,2,3-triazole-4-carboxylic acids using a three-component reaction. This process likely involves a [3 + 2] cyclocondensation between arylazide and ethyl 4-chloro-3-oxobutanoate, followed by a nucleophilic substitution of chlorine in the chloromethyl group (Pokhodylo et al., 2010).

Application in Peptide Synthesis

Robertson, Jiang, and Ramage (1999) investigated a novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, for its application in solid phase peptide synthesis. Their study focused on understanding the racemisation during the activation and coupling of amino acids and dipeptides with this reagent (Robertson et al., 1999).

Antimicrobial Activity

Holla, Mahalinga, Karthikeyan, Poojary, Akberali, and Kumari (2005) synthesized substituted 1,2,3-triazoles and evaluated their antimicrobial activity. They explored the reaction of 4-azido-8-(trifluoromethyl)quinoline with different compounds, including ethyl acetoacetate, to afford compounds like 1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (Holla et al., 2005).

Synthesis of Novel Triazoles for Corrosion Inhibition

Insani, Wahyuningrum, and Bundjali (2015) developed a method to synthesize ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using Microwave Assisted Organic Synthesis. They evaluated its application as a corrosion inhibitor on carbon steel, demonstrating significant inhibition efficiency (Insani et al., 2015).

Preparation and Characterization for Anti-Infectives

Sanna, Carta, Paglietti, Zanetti, and Fadda (1990) prepared some 4-ethyl-1(2)-R-1(2)H-4,7-dihydro-triazolo[4,5-h]-quinolin-7-one-6-carboxylic acids. These novel compounds were analogues of oxolinic acid and were assessed for their potential as anti-infectives of the urinary tract, focusing on their antimicrobial activity against Escherichia coli (Sanna et al., 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Triazole derivatives have been known to exhibit inhibitory activity against enzymes like xanthine oxidase , which plays a crucial role in purine metabolism and is a target for gout treatment.

Mode of Action

Triazole derivatives, in general, are known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their activity.

Biochemical Pathways

Given the potential inhibitory activity against xanthine oxidase , it could be inferred that the compound may affect purine metabolism, leading to decreased production of uric acid.

Result of Action

Based on the potential inhibitory activity against xanthine oxidase , it could be inferred that the compound may lead to decreased production of uric acid at the molecular level, potentially alleviating symptoms of conditions like gout at the cellular level.

Properties

IUPAC Name

2-ethyltriazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-8-6-3-4(7-8)5(9)10/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUUHWYUKDPCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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